Synthesis of D-Lactal from Chiral Pool Starting Materials: An In-depth Technical Guide
Synthesis of D-Lactal from Chiral Pool Starting Materials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of D-Lactal, a disaccharide derivative, utilizing D-glucose as a readily available chiral pool starting material. The core of this synthetic strategy involves the preparation of the key intermediate, tri-O-acetyl-D-glucal, followed by a stereoselective Ferrier glycosylation to construct the target disaccharide. This document outlines detailed experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic pathway and reaction mechanism.
Introduction
The use of chiral pool starting materials is a cornerstone of efficient and stereoselective synthesis in organic chemistry. Naturally occurring, enantiomerically pure compounds such as carbohydrates provide a cost-effective and readily available source of chirality for the synthesis of complex molecules. D-glucose, in particular, is an abundant and inexpensive monosaccharide that serves as a versatile starting point for the synthesis of a wide array of chiral building blocks and target molecules.
D-Lactal, with the chemical structure (2S,3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol and a molecular formula of C₁₂H₂₀O₉, is a 2,3-unsaturated disaccharide. Its synthesis from the chiral pool provides a practical approach to this complex molecule. The key transformations involve the conversion of D-glucose into a reactive glycosyl donor, tri-O-acetyl-D-glucal, and its subsequent coupling with a suitable glycosyl acceptor via a Ferrier rearrangement.
This guide will detail the synthetic route from D-glucose to D-Lactal, providing actionable experimental protocols and summarizing key quantitative data to aid researchers in the practical application of these methods.
Synthetic Pathway Overview
The synthesis of D-Lactal from D-glucose can be conceptually divided into two main stages:
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Synthesis of Tri-O-acetyl-D-glucal: This stage involves the conversion of D-glucose into the key intermediate, tri-O-acetyl-D-glucal. This transformation proceeds through the formation of acetobromoglucose, followed by a reductive elimination.
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Ferrier Glycosylation: This final stage involves the stereoselective coupling of tri-O-acetyl-D-glucal (the glycosyl donor) with a protected dihydropyranol derivative (the glycosyl acceptor) using a Lewis acid catalyst to form the 2,3-unsaturated glycosidic bond characteristic of D-Lactal.
The overall synthetic workflow is depicted in the following diagram:
Detailed Experimental Protocols
Stage 1: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal
This procedure is based on the classical method developed by Emil Fischer and has been widely adapted.
Step 1: Synthesis of Acetobromoglucose (2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide)
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Materials: D-glucose, Acetic Anhydride, Red Phosphorus, Bromine, Chloroform.
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Procedure:
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To a cooled (0 °C) and stirred mixture of red phosphorus (10 g) and acetic anhydride (100 mL), slowly add bromine (30 mL) over 1 hour, maintaining the temperature below 10 °C.
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After the addition is complete, add finely powdered D-glucose (50 g) in portions to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 24 hours.
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Pour the reaction mixture into ice-water (500 mL) and stir vigorously for 1 hour to hydrolyze excess acetic anhydride.
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Extract the aqueous layer with chloroform (3 x 200 mL).
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Combine the organic extracts and wash with saturated sodium bicarbonate solution until neutral, then with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude acetobromoglucose as a syrup, which can be crystallized from diethyl ether.
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Step 2: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal
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Materials: Acetobromoglucose, Zinc dust, Acetic Acid, Sodium Acetate, Diethyl Ether.
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Procedure:
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In a round-bottom flask, prepare a solution of acetobromoglucose (41 g, 0.1 mol) in 50% aqueous acetic acid (200 mL).
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To this solution, add zinc dust (30 g, 0.46 mol) and sodium acetate (15 g, 0.18 mol).
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Stir the mixture vigorously at room temperature for 4 hours. The reaction is exothermic and may require occasional cooling.
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Filter the reaction mixture to remove excess zinc and zinc salts.
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Extract the filtrate with diethyl ether (3 x 150 mL).
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Wash the combined ether extracts with water, saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to afford pure tri-O-acetyl-D-glucal as a white solid.
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Stage 2: Synthesis of D-Lactal via Ferrier Glycosylation
The following is a representative protocol for the Ferrier glycosylation to synthesize a protected form of D-Lactal, based on known procedures for similar 2,3-unsaturated disaccharides. The glycosyl acceptor is a protected dihydropyranol, which can be synthesized from a suitable starting material. For the purpose of this guide, we will denote the acceptor as Protected Dihydropyranol .
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Materials: 3,4,6-Tri-O-acetyl-D-glucal, Protected Dihydropyranol, Ruthenium(III) chloride (RuCl₃), Anhydrous Acetonitrile.
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Procedure:
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To a stirred solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv) and the Protected Dihydropyranol acceptor (1.2 equiv) in anhydrous acetonitrile under an argon atmosphere, add RuCl₃ (2 mol%) at room temperature.[1]
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Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Dissolve the crude residue in dichloromethane and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected D-Lactal. The reaction typically affords the α-anomer as the major product.[1]
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Stage 3: Deprotection to Yield D-Lactal
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Materials: Protected D-Lactal, Sodium Methoxide, Methanol, Ion-exchange resin (Dowex 50W-X8).
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Procedure (Zemplén deacetylation):
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Dissolve the protected D-Lactal in dry methanol.
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Add a catalytic amount of sodium methoxide solution (0.5 M in methanol) and stir at room temperature.
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Monitor the reaction by TLC until all starting material is consumed.
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Neutralize the reaction mixture with an acidic ion-exchange resin (Dowex 50W-X8), filter, and concentrate the filtrate under reduced pressure to yield the final product, D-Lactal.
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Quantitative Data Summary
The following table summarizes representative quantitative data for the key synthetic steps. Yields and stereoselectivities for the Ferrier glycosylation are based on analogous reactions reported in the literature.
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Stereoselectivity (α:β) | Reference |
| 1. Acetobromoglucose Synthesis | D-Glucose | Acetobromoglucose | Ac₂O, Red P, Br₂ | 80-90 | N/A | |
| 2. Tri-O-acetyl-D-glucal Synthesis | Acetobromoglucose | Tri-O-acetyl-D-glucal | Zn, AcOH | 70-85 | N/A | |
| 3. Ferrier Glycosylation | Tri-O-acetyl-D-glucal | Protected D-Lactal | Protected Dihydropyranol, RuCl₃, MeCN, rt | 75-90 | >20:1 | [1] |
| 4. Deprotection | Protected D-Lactal | D-Lactal | NaOMe, MeOH | >95 | N/A |
Mechanism of the Ferrier Glycosylation
The Ferrier rearrangement is the key bond-forming reaction in the synthesis of D-Lactal. The reaction proceeds through a resonance-stabilized allylic oxocarbenium ion intermediate. The stereochemical outcome is often influenced by the catalyst and the nature of the nucleophile.
The Lewis acid (e.g., RuCl₃) coordinates to the oxygen of the C3-acetate group of tri-O-acetyl-D-glucal, facilitating its departure and the formation of a resonance-stabilized allylic oxocarbenium ion. The incoming nucleophile (the hydroxyl group of the glycosyl acceptor) then attacks the anomeric carbon (C1), typically from the less hindered α-face, leading to the formation of the α-glycoside as the major product.
Conclusion
This technical guide has detailed a robust and efficient synthetic route to D-Lactal, a 2,3-unsaturated disaccharide, starting from the readily available chiral pool material, D-glucose. The key steps involve the synthesis of the versatile intermediate tri-O-acetyl-D-glucal, followed by a stereoselective Ferrier glycosylation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and natural product synthesis, enabling the practical synthesis of D-Lactal and related compounds. The methodologies described herein highlight the power of leveraging the inherent chirality of natural products for the stereocontrolled synthesis of complex molecules.
